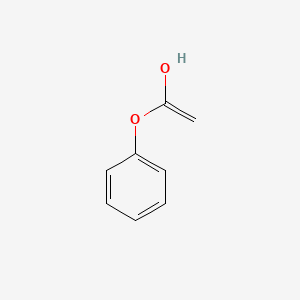
1-Phenoxyethen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenol, 1-phenoxy-, also known as 2-phenoxyethanol, is an organic compound with the chemical formula C₈H₁₀O₂. It is a colorless, oily liquid with a faint rose-like odor. This compound is classified as a glycol ether and a phenol ether. It is widely used in various industries due to its versatile properties, including its role as a preservative, solvent, and antiseptic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenol, 1-phenoxy-, is commonly synthesized through the hydroxyethylation of phenol. This process involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .
Another method involves the reaction of phenolate with a monohalohydrin at a temperature below the boiling point of the reaction mixture. This method is advantageous for producing high-purity phenoxyethanol .
Industrial Production Methods
In industrial settings, the production of ethenol, 1-phenoxy-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous reactors and advanced purification techniques ensures the production of high-quality phenoxyethanol suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenol, 1-phenoxy-, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form phenoxyethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethane.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethenol, 1-phenoxy-, has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for cellulose acetate, dyes, inks, and resins.
Biology: It serves as an antiseptic and preservative in biological samples and formulations.
Medicine: It is used as a preservative in vaccines and pharmaceuticals due to its antimicrobial properties.
Industry: It is employed as a perfume fixative, insect repellent, and anesthetic in fish aquaculture.
Mécanisme D'action
Ethenol, 1-phenoxy-, exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. This compound is effective against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenetole: An ether with similar aromatic properties but lacks the hydroxyl group.
Phenyl cellosolve: Another glycol ether with similar solvent properties but different molecular structure.
Uniqueness
Ethenol, 1-phenoxy-, is unique due to its combination of glycol ether and phenol ether properties. This dual functionality allows it to serve as both a solvent and an antimicrobial agent, making it highly versatile in various applications .
Propriétés
Numéro CAS |
32666-75-4 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1-phenoxyethenol |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H2 |
Clé InChI |
BTZDVSBDHTYXIH-UHFFFAOYSA-N |
SMILES canonique |
C=C(O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)

![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)

![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)

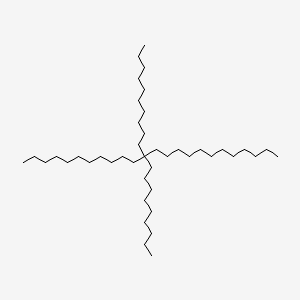
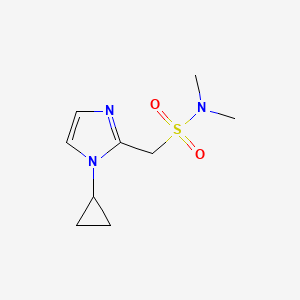
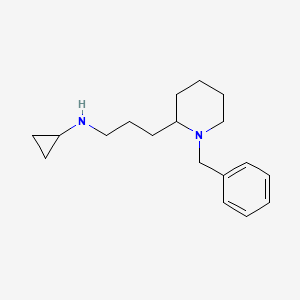
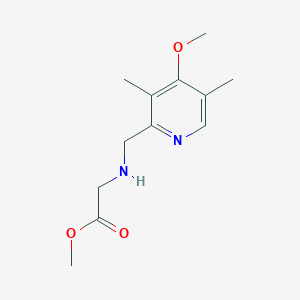
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

